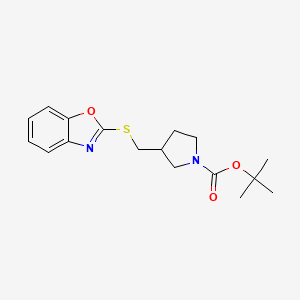

3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18689155

Molecular Formula: C17H22N2O3S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22N2O3S |

|---|---|

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | tert-butyl 3-(1,3-benzoxazol-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H22N2O3S/c1-17(2,3)22-16(20)19-9-8-12(10-19)11-23-15-18-13-6-4-5-7-14(13)21-15/h4-7,12H,8-11H2,1-3H3 |

| Standard InChI Key | UAORNHQVELTEAJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3O2 |

Introduction

3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a pyrrolidine ring, a benzooxazole moiety, and a tert-butyl ester functional group. This compound is of significant interest in medicinal chemistry due to its unique combination of structural components, which may confer distinct biological activities.

Synthesis Methods

The synthesis of 3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. These methods highlight the versatility of synthetic strategies available for creating this compound. The specific conditions, such as temperature, solvent, and reagents, play crucial roles in optimizing the synthesis process.

Biological Activities and Potential Applications

Compounds containing both pyrrolidine and benzooxazole structures have been studied for various biological activities. Preliminary studies suggest that 3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may exhibit promising pharmacological properties, although further research is necessary to elucidate its specific biological mechanisms and therapeutic potentials.

Potential Applications

-

Medicinal Chemistry: This compound has potential applications in developing new therapeutics due to its unique structure and bioactivity profile.

-

Drug Delivery Systems: Its favorable lipophilicity could allow for exploration in drug delivery systems.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity to various biological targets. Such studies are crucial for assessing the viability of this compound as a therapeutic agent.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-(2-Hydroxyethylsulfinyl)benzo[d]oxazol-2(3H)-one | Contains benzo[d]oxazole and sulfinyl group | Exhibits antioxidant properties |

| (R)-3-(4-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine ring with pyridine substituent | Potential anti-inflammatory effects |

| N-[(3R)-1-[3-(1,2-benzoxazol-3-yl)propyl]pyrrolidin-3-yl]-1 | Contains benzoxazole and pyrrolidine | Investigated for neuroprotective effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume